2-(Chloromethyl)pyridine hydrochloride

Catalog No.
S589937
CAS No.
6959-47-3
M.F
C6H7Cl2N
M. Wt
164.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)pyridine hydrochloride

CAS Number

6959-47-3

Product Name

2-(Chloromethyl)pyridine hydrochloride

IUPAC Name

2-(chloromethyl)pyridine;hydrochloride

Molecular Formula

C6H7Cl2N

Molecular Weight

164.03 g/mol

InChI

InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H

InChI Key

JPMRGPPMXHGKRO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCl.Cl

Solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)

Synonyms

2-chloromethylpyridine, 2-chloromethylpyridine hydrochloride, 2-CMP

Canonical SMILES

C1=CC=NC(=C1)CCl.Cl
  • Calixarene functionalization

    CMPH has been used as a reagent in the base-catalyzed alkylation of p-tert-butylcalixarenes. Calixarenes are a specific class of molecules with unique cage-like structures that can be functionalized for various purposes. A study published in the journal Tetrahedron Letters describes the use of CMPH to introduce a chloromethyl group onto calixarenes [].

  • Metal complex synthesis

    CMPH has also been employed in the synthesis of gadolinium (Gd3+) complexes with diethylenetriaminepentaacetic acid (DTPA) bisamide. These complexes have potential applications as magnetic resonance imaging (MRI) contrast agents. The research, documented in the journal Chemical Communications, details the use of CMPH as a precursor in the complex formation process [].

Origin and Significance

CMPH is a synthetic compound not found naturally. It serves as a reactive intermediate for the introduction of a chloromethyl group (CH2Cl) into other molecules, a valuable tool for organic chemists to create new compounds with desired functionalities [].


Molecular Structure Analysis

CMPH consists of a pyridine ring (a six-membered aromatic ring with nitrogen) with a chloromethyl group attached at the second position (the second carbon atom from the nitrogen). Additionally, it possesses a hydrochloride salt (HCl) to balance the positive charge from the chloromethyl group [, ].

This structure offers several key features:

  • Aromatic Pyridine Ring: The pyridine ring provides stability and facilitates certain chemical reactions due to its electron-rich nature [].
  • Electrophilic Chloromethyl Group: The chloromethyl group is electron-deficient and readily reacts with nucleophiles (electron-rich species) for alkylation (adding a carbon chain) [].

Chemical Reactions Analysis

CMPH is primarily used as a reagent in alkylation reactions. Here's an example:

Alkylation of p-tert-Butylcalixarene

CMPH reacts with p-tert-butylcalixarene ( a macrocyclic compound) in the presence of a base to introduce a chloromethyl group at a specific position on the calixarene molecule [].

CMPH + p-tert-Butylcalixarene (Base) -> Alkylated calixarene + HCl

Other Reactions

CMPH might participate in other reactions like hydrolysis (cleavage by water) under specific conditions, but detailed research on this aspect is limited.

Physical and Chemical Properties

  • Appearance: White to yellow to orange powder or crystals [].
  • Melting Point: 120-124 °C (literature) [].
  • Solubility: Soluble in water, acetone, and ethanol [].
  • Hygroscopic: Absorbs moisture from the air [].

Mechanism of Action (Not Applicable)

CMPH doesn't have a known biological function and isn't used in biological systems.

CMPH is a hazardous compound due to its:

  • Toxicity: Harmful if swallowed and causes severe skin burns and eye damage [].
  • Corrosivity: Can cause severe skin irritation upon contact [].
  • Reactivity: Incompatible with strong oxidizing agents [].

Physical Description

2-(chloromethyl)pyridine hydrochloride is an off-white chunky solid. (NTP, 1992)

Melting Point

257 to 261 °F (NTP, 1992)
166-173 °C

UNII

YNI4417KX0

Related CAS

4377-33-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6959-47-3
110656-58-1

Wikipedia

2-chloromethylpyridine hydrochloride

Analytic Laboratory Methods

OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Estimated quantitation limit=100 ug/l. /3-(Chloromethyl)pyridine hydrochloride/
SFSAS_29. Extraction and Analysis of Organics in Biological Tissue. Capillary gas chromatography/mass spectrometry analysis. Limit of quantitation=2 mg/kg. /3-(Chloromethyl)pyridine hydrochloride/

Dates

Modify: 2023-08-15

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